molecular formula C24H28N4O3 B14936755 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B14936755
M. Wt: 420.5 g/mol
InChI Key: PWFVJDMLBHKJOQ-UHFFFAOYSA-N
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Description

N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the isobutyl group and the indole moiety. Common reagents and conditions include:

    Reagents: Isobutylamine, indole derivatives, acetic anhydride, and various catalysts.

    Conditions: Refluxing in organic solvents, controlled temperatures, and pH adjustments.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their broad spectrum of biological activities.

    Indole Derivatives: Studied for their pharmacological properties.

Uniqueness

N-(2-ISOBUTYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is unique due to its specific combination of benzimidazole and indole moieties, which may confer distinct biological activities and therapeutic potential.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H28N4O3/c1-16(2)13-23-26-19-8-7-17(14-20(19)27-23)25-24(29)15-31-22-6-4-5-21-18(22)9-10-28(21)11-12-30-3/h4-10,14,16H,11-13,15H2,1-3H3,(H,25,29)(H,26,27)

InChI Key

PWFVJDMLBHKJOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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